Exiguaflavanone B is primarily extracted from the roots of the plant Sophora exigua. This plant has been traditionally used in various medicinal applications, particularly in Asian herbal medicine. The extraction process typically involves solvent extraction methods, followed by chromatographic techniques to isolate the desired flavonoids, including Exiguaflavanone B .
Exiguaflavanone B falls under the category of flavonoids, specifically within the subclass of flavanones. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural characteristics of Exiguaflavanone B contribute to its classification and potential bioactivity .
The synthesis of Exiguaflavanone B can be achieved through various chemical methods. One common approach involves the modification of flavanone precursors using specific reagents that facilitate hydroxylation and alkylation at designated positions on the flavanone backbone.
Technical Details:
Recent studies have highlighted efficient methodologies that allow for higher yields and shorter reaction times compared to traditional methods .
The molecular structure of Exiguaflavanone B consists of:
The structural representation can be summarized as follows:
Exiguaflavanone B participates in various chemical reactions typical of flavonoids, including:
Technical Details:
The mechanism of action for Exiguaflavanone B primarily revolves around its ability to modulate inflammatory pathways and inhibit cancer cell proliferation. Studies indicate that it may exert its effects through:
Research has demonstrated that Exiguaflavanone B significantly reduces inflammatory markers in vitro, suggesting a potential role in therapeutic applications against inflammation-induced diseases .
Relevant analyses often include spectroscopic techniques such as UV-Vis spectroscopy for assessing purity and concentration .
Exiguaflavanone B has several scientific uses:
Research continues to explore the full therapeutic potential of Exiguaflavanone B, particularly in clinical settings where inflammation plays a pivotal role .
Sophora exigua Craib (Fabaceae), known locally as "Phit sa nat," is a medicinal plant native to Thailand and Southeast Asia. It is a component of the traditional Thai multi-herbal formulation "Kheaw-Hom," recognized in Thailand’s National List of Essential Medicines [1] [7]. Ethnobotanical records document its use for treating fever, skin disorders, measles, and chickenpox, attributed to its antipyretic and anti-inflammatory properties [1] [5]. The plant’s roots are a rich source of prenylated flavanones, including exiguaflavanone A (EGF-A) and exiguaflavanone B (EGF-B), identified as major bioactive constituents [1] [7]. Phytochemical studies reveal that the ethyl acetate fraction (SE-EA) of S. exigua roots contains the highest concentrations of these compounds, with total phenolic and flavonoid contents of 152.12 mg GAE/g and 99.29 mg CE/g, respectively [7].
Table 1: Botanical and Phytochemical Profile of Sophora exigua
Aspect | Details |
---|---|
Taxonomic Family | Fabaceae |
Traditional Name | "Phit sa nat" (Thai) |
Medicinal Formulation | Included in "Kheaw-Hom" (Thai traditional remedy) |
Traditional Uses | Fever, skin ailments, measles, chickenpox |
Key Bioactive Fraction | Ethyl acetate root extract (SE-EA) |
Major Compounds | Exiguaflavanone A, Exiguaflavanone B |
Total Phenolic Content | 152.12 ± 8.73 mg GAE/g (SE-EA) |
Total Flavonoid Content | 99.29 ± 11.17 mg CE/g (SE-EA) |
Flavanones are a subclass of flavonoids characterized by a non-planar C6-C3-C6 structure with a saturated C2-C3 bond and a ketone group at C4. Exiguaflavanone B (C₂₆H₃₀O₆, MW 438.5 g/mol) features a prenylated side chain and a methoxy group at C-7, distinguishing it from EGF-A [4] [7]. Structurally, these modifications enhance its lipophilicity and membrane interactions, critical for targeting intracellular inflammasomes [5] [6]. Flavanones broadly exhibit anti-inflammatory effects by:
Table 2: Structural Features and Biological Activities of Key Flavanones
Compound | Core Structure | Key Modifications | Primary Bioactivities |
---|---|---|---|
Exiguaflavanone B | Flavanone skeleton | Prenylation at C-8; Methoxy group at C-7 | NLRP3 inflammasome inhibition, Anti-metastasis, Cell cycle arrest |
Morin | Flavonol (3-hydroxyflavone) | Hydroxylation at C-3,5,7,2',4' | MAPK pathway suppression, EMT inhibition |
Naringenin | Flavanone | Hydroxylation at C-5,7,4' | Antioxidant, COX-2 inhibition |
Recent studies highlight Exiguaflavanone B’s efficacy in modulating inflammation-driven cancer progression, particularly in non-small cell lung cancer (NSCLC). Key findings include:
Table 3: Pharmacological Effects of Exiguaflavanone B in NSCLC Models
Experimental Model | EGF-B Concentration | Key Outcomes | Molecular Targets |
---|---|---|---|
LPS/ATP-induced A549 cells | 2–4 μg/mL | 50–70% reduction in IL-1β/IL-18; 60% inhibition of cell migration | ↓ NLRP3, ↓ ASC, ↓ caspase-1 (p20) |
Cell cycle analysis | 4 μg/mL | G0/G1 phase arrest; 40% reduction in colony formation | ↓ Cyclin D1, ↓ CDK-4, ↓ Cyclin E |
Trans-well invasion assay | 4 μg/mL | 65% suppression of invasion | ↓ MMP-2, ↓ MMP-9, ↓ u-PA |
qPCR/Western blot | 4 μg/mL | Downregulation of IL-6, NLRP3 mRNA; Reduced fibronectin/N-cadherin expression | ↓ MAPK phosphorylation, ↓ EMT markers |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8